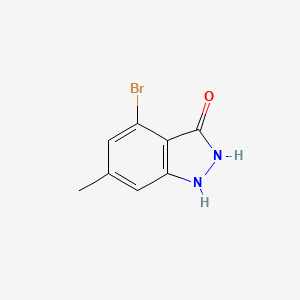

4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one

Description

4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one is a substituted indazolone derivative featuring a bromine atom at position 4 and a methyl group at position 6 on the heterocyclic core. The parent structure, 1,2-dihydro-3H-indazol-3-one (C₇H₆N₂O; MW 134.14), is characterized by a fused bicyclic system with a ketone at position 3 . The bromine substituent introduces electron-withdrawing effects, while the methyl group at position 6 provides steric bulk and moderate electron-donating properties. This compound is of interest in medicinal chemistry due to the versatility of indazolones in targeting enzymes and receptors .

Properties

IUPAC Name |

4-bromo-6-methyl-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELKMMTZKCAEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646230 | |

| Record name | 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-56-9 | |

| Record name | 4-Bromo-1,2-dihydro-6-methyl-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 3-bromo-2-methyl-aniline, which undergoes protection or modification steps to introduce cyclopropyl or other amino substituents. For example, 3-bromo-2-methyl-aniline reacts with (1-ethoxycyclopropoxy)-trimethylsilane in methanol with acetic acid to form 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline as a colorless oil in quantitative yield.

Subsequent reduction using borane tetrahydrofuran complex converts this intermediate to 3-bromo-N-cyclopropyl-2-methyl-aniline with high yield, which serves as a key intermediate for further transformations.

Formation of Indoline-2,3-dione Intermediate

- The 3-bromo-N-cyclopropyl-2-methyl-aniline is treated with oxalyl chloride in diethyl ether under reflux, followed by reaction with aluminum trichloride in dichloromethane. This sequence forms 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione, a bright orange solid, albeit in moderate yield (~21%).

Conversion to 4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic Acid

- The indoline-2,3-dione intermediate undergoes oxidative cleavage with hydrogen peroxide in aqueous sodium hydroxide at 0 °C to room temperature, yielding 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid in excellent yield (~99%).

Cyclization to Indazol-3-one Core

- The benzoic acid derivative is treated with triphosgene in dry tetrahydrofuran under nitrogen, followed by reaction with triethylamine and ethyl nitroacetate at 60 °C overnight. This step facilitates cyclization and formation of the indazol-3-one core structure, leading towards the target compound or closely related analogues.

Alternative Synthetic Routes and Variations

Patent EP0355970A1 describes related processes for manufacturing indazol-3-one derivatives, including halogenated and alkyl-substituted variants. The patent details the use of 3-acetoxy-1-acetyl-1H-indazole-4-carbonyl chloride as a starting material, which upon reaction with various amines and subsequent functional group manipulations yields substituted 1,2-dihydro-3H-indazol-3-ones.

The process involves careful control of reaction conditions such as temperature, pH adjustments, and purification steps including aqueous extractions and drying over magnesium sulfate to isolate the desired products with high purity.

| Step | Intermediate/Compound | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline | 3-bromo-2-methyl-aniline, MeOH, acetic acid, (1-ethoxycyclopropoxy)-trimethylsilane, reflux overnight | Quantitative | Used without further purification |

| 2 | 3-bromo-N-cyclopropyl-2-methyl-aniline | Borane THF complex, 0 °C to reflux, 18 h | Quantitative | Quenched with MeOH, extracted with Et2O |

| 3 | 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione | Oxalyl chloride, Et2O reflux; AlCl3, DCM, RT, 18 h | 21 | Purified by flash chromatography |

| 4 | 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid | 2M NaOH, H2O2, 0 °C to RT, acidified to pH 4-5 | 99 | Extracted with EtOAc, dried over Na2SO4 |

| 5 | Indazol-3-one core intermediate | Triphosgene, dry THF, N2; Et3N, ethyl nitroacetate, 60 °C overnight | Not specified | Cyclization step towards target compound |

The synthetic route emphasizes the importance of selective bromination and methyl substitution on the aromatic ring to achieve the desired regioselectivity in the indazol-3-one framework.

The use of borane reduction and oxalyl chloride-mediated transformations are critical for constructing the indoline-dione intermediate, which is a versatile precursor for further cyclization.

The cyclization step involving triphosgene and ethyl nitroacetate is sensitive to moisture and temperature, requiring inert atmosphere and controlled conditions to maximize yield and purity.

Purification techniques such as flash chromatography and aqueous work-up with pH adjustments ensure the isolation of high-purity products suitable for pharmaceutical application.

The patent literature also suggests that variations in the alkyl or halogen substituents on the indazole ring can be achieved by modifying the starting materials or reaction conditions, allowing for the synthesis of a broad range of analogues.

The preparation of 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one involves a multi-step synthetic strategy starting from 3-bromo-2-methyl-aniline derivatives, progressing through key intermediates such as cyclopropyl-substituted anilines and indoline-2,3-diones, and culminating in cyclization to the indazol-3-one core. The process requires precise control of reagents, reaction conditions, and purification methods to achieve high yields and purity. The detailed synthetic procedures and conditions are well-documented in peer-reviewed research and patent sources, providing a robust framework for the preparation of this compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

5,7-Dibromo-1,2-dihydro-3H-indazol-3-one

- Substituents : Bromine at positions 5 and 5.

- Molecular Formula : C₇H₄Br₂N₂O.

- Molecular Weight : 291.93 g/mol.

- Key Differences: The di-substitution with bromine increases molecular weight and polarizability compared to the mono-bromo analog. This compound may exhibit higher melting points and reduced solubility in nonpolar solvents due to enhanced intermolecular halogen bonding .

2-(3-Bromobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 13)

- Substituents : 3-Bromobenzyl at position 2, methyl at position 1, and nitro at position 5.

- Molecular Formula : C₁₆H₁₃BrN₄O₃.

- Molecular Weight : 389.20 g/mol.

- Melting Point : 149–151°C.

- The benzyl group at position 2 introduces steric hindrance, which may influence binding to biological targets .

6-Amino-1,2-dihydro-3H-indazol-3-one

- Substituents: Amino group at position 6.

- Molecular Formula : C₇H₇N₃O.

- Molecular Weight : 149.15 g/mol.

- Key Differences: The amino group improves water solubility via hydrogen bonding. This derivative is more polar than the 6-methyl analog, making it suitable for aqueous-phase reactions .

Physical and Chemical Properties

Biological Activity

Overview

4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one is a member of the indazole family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, resulting in various biological effects. Notably, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various fungal strains, including Candida albicans, which is significant for developing new antifungal therapies .

- Anticancer Potential : It has been investigated for its anticancer properties, with findings suggesting that it may inhibit the proliferation of cancer cells through apoptotic pathways.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antifungal Evaluation : A study assessed the antifungal activity of various indazole derivatives, including this compound. Results indicated significant inhibition against C. albicans, with the compound demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antifungal agent .

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

- Inflammation Studies : Experimental models have indicated that this compound can reduce inflammation markers in vivo, suggesting its utility in treating conditions like arthritis or other inflammatory disorders.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-Bromo-6-methyl-1,2-dihydro-3H-indazol-3-one, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the indazole scaffold and substituent positions. For example, the methyl group (6-CH) typically appears as a singlet near δ 2.55 ppm in -NMR, while the bromine atom induces deshielding in adjacent carbons (δ 110–130 ppm in -NMR) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm and C-Br vibrations around 500–600 cm .

- Mass Spectrometry (MS) : Confirm molecular weight via EI-MS, where the molecular ion [M] should align with the calculated mass (e.g., 255.07 g/mol for methyl-substituted derivatives) .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/Br percentages (e.g., C: 57.39%, H: 2.90%, N: 12.18%) .

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer :

- Cyclocondensation : React 4-bromo-6-methyl-2-nitrobenzaldehyde with hydrazine hydrate under reflux in ethanol to form the indazole core. Optimize temperature (80–120°C) and reaction time (12–24 hours) to avoid over-oxidation .

- Post-Functionalization : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Use Pd catalysts (e.g., Pd(PPh)) and inert conditions (N atmosphere) to preserve bromine reactivity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities of this compound derivatives with kinase domains (e.g., JAK2 or Aurora kinases). Focus on hydrophobic interactions between the bromine/methyl groups and ATP-binding pockets .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .

- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Test the compound in multiple cell lines (e.g., HEK293, HeLa) using standardized assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., staurosporine) and validate IC values via nonlinear regression .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes (human/rat) to identify species-specific discrepancies in activity .

- Data Normalization : Apply statistical frameworks (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects or plate-to-plate variability .

Q. What experimental frameworks are recommended for studying environmental fate and ecotoxicology?

- Methodological Answer :

- Longitudinal Studies : Design multi-year projects (e.g., 2005–2011 INCHEMBIOL model) to track abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (Daphnia magna, zebrafish) .

- Compartmental Analysis : Use HPLC-MS/MS to quantify compound levels in soil, water, and biota. Calculate bioconcentration factors (BCF) and half-lives (t) under varying pH/temperature conditions .

- Ecotoxicogenomics : Apply RNA-seq to identify gene expression changes (e.g., oxidative stress markers) in exposed organisms, correlating with phenotypic outcomes .

Methodological Design & Theory Integration

Q. How can researchers align mechanistic studies with broader pharmacological theories?

- Methodological Answer :

- Kinetic Profiling : Link enzyme inhibition data (e.g., k/K) to theoretical models of allosteric modulation or competitive binding. Use Lineweaver-Burk plots to distinguish inhibition types .

- Pathway Mapping : Integrate proteomics (e.g., phosphoproteomics) with systems biology tools (Cytoscape) to map compound effects on signaling networks (e.g., MAPK/ERK) .

Q. What statistical approaches address variability in synthetic yield optimization?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2) to test variables (temperature, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions .

- Robustness Testing : Perform Youden’s ruggedness test to assess method resilience to minor parameter changes (e.g., ±5°C in reflux temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.